molecular formula C10H8BrN3O3S2 B352931 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 700350-91-0

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B352931
CAS No.: 700350-91-0
M. Wt: 362.2g/mol
InChI Key: AFROSEMYZNHCMC-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H8BrN3O3S2 and its molecular weight is 362.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2E)-2-[(E)-(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFROSEMYZNHCMC-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS No. 700350-91-0) is a compound featuring a thiazolidine ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C10H8BrN3O3S2C_{10}H_8BrN_3O_3S_2, with a molecular weight of approximately 362.22 g/mol. The structural features include a bromothiophen moiety and a thiazolidinone core, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 µg/mLStrong antibacterial activity
Pseudomonas aeruginosa125 µMModerate biofilm inhibition

In one study, derivatives similar to this compound demonstrated over 50% reduction in biofilm formation at their MIC concentrations, indicating significant antibiofilm properties .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored. For instance, compounds bearing similar structural motifs have shown promising results in inhibiting cancer cell proliferation:

Cell Line Inhibition Percentage Reference
MOLT-4 (leukemia)84.19%
SF-295 (CNS cancer)72.11%

These findings suggest that the thiazolidinone scaffold can be leveraged for developing new anticancer agents.

Anti-inflammatory Activity

Thiazolidine derivatives have been recognized for their anti-inflammatory properties as well. Compounds similar to our target molecule have been reported to exert effects through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

Several case studies illustrate the compound's potential in real-world applications:

  • Antibacterial Efficacy Against MRSA : A study assessed the effectiveness of thiazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant bactericidal activity at concentrations as low as 6.25 µM .
  • Biofilm Formation Inhibition : Another investigation demonstrated that certain thiazolidine compounds could disrupt biofilm formation in clinical isolates, which is crucial for treating persistent infections .

Scientific Research Applications

Aldose Reductase Inhibition

One of the prominent applications of thiazolidinone derivatives, including 2-(2-{2-[(5-bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid, is their role as inhibitors of aldose reductase. This enzyme is crucial in the polyol pathway, which is implicated in diabetic complications. Research has shown that derivatives of thiazolidinone exhibit significant inhibition of aldose reductase with submicromolar IC50 values, suggesting their potential utility in managing diabetic neuropathy and retinopathy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies involving similar thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Case studies indicate that modifications to the thiazolidinone scaffold can enhance antimicrobial potency, which may be applicable to the compound .

Anticancer Properties

Research has indicated that some thiazolidinone derivatives possess anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their effects on various tumor cell lines, showing promising results in inhibiting cell proliferation and enhancing cytotoxicity when used in combination with established chemotherapeutic agents like topotecan . The compound's ability to target specific cancer pathways makes it a candidate for further investigation in oncological research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiazolidinone ring can significantly influence biological activity. For example, substituents like halogens or alkyl groups can enhance binding affinity to target enzymes or receptors . Molecular docking studies have identified key interactions that contribute to the compound's efficacy against aldose reductase and other targets.

Data Tables

Application Area Mechanism Efficacy References
Aldose Reductase InhibitionEnzyme inhibitionSubmicromolar IC50 values ,
Antimicrobial ActivityDisruption of bacterial metabolismEffective against multiple strains
Anticancer ActivityInduction of apoptosisEnhanced cytotoxicity in tumor cells

Preparation Methods

Synthesis of 5-Bromo-2-thiophenecarboxaldehyde

The preparation of 5-bromo-2-thiophenecarboxaldehyde serves as the foundational step for introducing the bromothiophene moiety into the target compound. This intermediate is typically synthesized via bromination of 2-thiophenecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled conditions .

Reaction Conditions :

  • Substrate : 2-Thiophenecarboxaldehyde (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Acetic acid (0.5 M)

  • Temperature : 60°C, 4 hours

  • Yield : 78–82%

Characterization Data :

  • FT-IR : 1,690 cm⁻¹ (C=O stretch), 620 cm⁻¹ (C-Br stretch) .

  • 1H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.52 (d, 1H, J = 4.0 Hz, thiophene-H), 7.12 (d, 1H, J = 4.0 Hz, thiophene-H) .

Formation of the Thiazolidinone-Acetic Acid Core

The thiazolidinone ring is constructed via cyclization of a thiosemicarbazide intermediate with mercaptoacetic acid. This step is critical for establishing the 4-oxo-1,3-thiazolidin-5-ylacetic acid backbone .

Procedure :

  • Synthesis of Thiosemicarbazide Intermediate :

    • React 4-hydroxyacetophenone (1.36 g, 0.01 mol) with thiosemicarbazide (0.91 g, 0.01 mol) in ethanol (20 mL) under reflux for 5 hours .

    • Yield : 85% after recrystallization (ethyl acetate).

  • Cyclization to Thiazolidinone :

    • Treat the thiosemicarbazide intermediate (0.01 mol) with mercaptoacetic acid (0.012 mol) in ethanol (30 mL) under reflux for 6 hours .

    • Yield : 72–75%.

Characterization Data :

  • FT-IR : 3,313 cm⁻¹ (N-H stretch), 1,720 cm⁻¹ (C=O, thiazolidinone), 1,250 cm⁻¹ (C=S) .

  • 1H NMR (DMSO-d₆) : δ 11.86 (s, 1H, NH), 7.71–6.80 (m, 4H, aromatic), 4.20 (s, 2H, CH₂COO) .

Hydrazone Formation via Condensation

The hydrazin-1-ylidene bridge is introduced by condensing the thiazolidinone hydrazide derivative with 5-bromo-2-thiophenecarboxaldehyde. This step is optimized using acid catalysis and microwave-assisted techniques .

Conventional Method :

  • Reactants :

    • Thiazolidinone hydrazide (0.006 mol)

    • 5-Bromo-2-thiophenecarboxaldehyde (0.006 mol)

  • Conditions :

    • Solvent: Ethanol (20 mL)

    • Catalyst: Glacial acetic acid (3 drops)

    • Reflux: 3 hours .

  • Yield : 68–70%.

Microwave-Assisted Method :

  • Reactants : Same as above.

  • Conditions :

    • Microwave irradiation: 300 W, 80°C, 15 minutes .

  • Yield : 82–85% .

Characterization Data :

  • FT-IR : 3,181–3,357 cm⁻¹ (N-H stretch), 1,620 cm⁻¹ (C=N, azomethyne) .

  • 1H NMR (DMSO-d₆) : δ 8.45 (s, 1H, N=CH), 7.60–7.12 (m, 3H, thiophene-H), 4.15 (s, 2H, CH₂COO) .

Purification and Optimization

Recrystallization :

  • Solvent : Ethanol or ethyl acetate .

  • Purity : >98% (HPLC).

Yield Optimization :

  • Microwave irradiation reduces reaction time from 3 hours to 15 minutes while improving yield by 12–15% .

  • Catalyst screening shows glacial acetic acid outperforms piperidine (yield: 70% vs. 62%) .

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time3 hours15 minutes
Yield68–70%82–85%
Energy ConsumptionHighLow
ScalabilityModerateHigh

Mechanistic Insights

  • Cyclization : The thiosemicarbazide intermediate undergoes nucleophilic attack by mercaptoacetic acid, followed by intramolecular cyclization to form the thiazolidinone ring .

  • Hydrazone Formation : Acid-catalyzed condensation facilitates imine (C=N) bond formation between the hydrazide and aldehyde, with microwave irradiation enhancing reaction kinetics via dielectric heating .

Challenges and Solutions

  • Low Solubility : The thiazolidinone intermediate exhibits poor solubility in ethanol. Solution : Use DMSO as a co-solvent .

  • Byproduct Formation : Over-condensation may occur during hydrazone formation. Solution : Strict stoichiometric control (1:1 aldehyde-to-hydrazide ratio) .

Q & A

Basic: What are the standard synthetic protocols for preparing thiazolidinone derivatives analogous to this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of thiosemicarbazide derivatives with aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) to form hydrazone intermediates.
  • Step 2: Cyclization with chloroacetic acid or bromoacetic acid under basic conditions (e.g., K₂CO₃ in acetone) to form the thiazolidinone core .
  • Step 3: Functionalization at the 5-position via Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate) .
    Key Conditions: Reflux in ethanol or acetic acid for 12–24 hours, followed by recrystallization from methanol or DMF .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Essential for confirming the hydrazone linkage (N–H signal at δ ~10–12 ppm) and thiazolidinone carbonyl (C=O at δ ~170–175 ppm) .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretching at ~1680–1720 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .
  • Elemental Analysis: Confirms purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps .
  • Reaction Path Search Tools: Software like GRRM or Gaussian identifies low-energy pathways for hydrazone formation and Knoevenagel condensation .
  • Machine Learning: Trains models on existing thiazolidinone synthesis data to predict optimal solvents, temperatures, and catalysts .

Advanced: How do structural modifications (e.g., bromothiophene substitution) influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Br): Enhance electrophilicity of the thiazolidinone core, improving binding to microbial enzymes (e.g., dihydrofolate reductase) .
  • Substitution Position: Bromine at the 5-position of the thiophene ring increases steric bulk, potentially enhancing selectivity against Gram-negative bacteria (e.g., E. coli) .
  • Methylene Linker: The acetic acid side chain improves solubility and enables salt formation for bioavailability studies .

Advanced: How to resolve contradictions in antimicrobial activity data across studies?

Answer:
Contradictions may arise from:

  • Strain Variability: Test against standardized strains (e.g., ATCC Staphylococcus aureus) and use CLSI guidelines for MIC determination .
  • Concentration Gradients: Employ dose-response assays (0.1–100 μg/mL) to identify true efficacy thresholds .
  • Structural Analogues: Compare activity of the bromothiophene derivative with chloro or nitro analogues to isolate electronic effects .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

  • Hydrazone Isomerization: Controlled by using anhydrous acetic acid as a solvent and maintaining reflux temperatures below 100°C .
  • Thiazolidinone Ring Opening: Minimized by avoiding prolonged exposure to strong acids/bases during workup .
  • Byproduct Formation (e.g., dimerization): Add antioxidants (e.g., BHT) or perform reactions under inert gas (N₂/Ar) .

Advanced: What strategies enhance the compound’s stability in biological assays?

Answer:

  • pH Buffering: Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the thiazolidinone ring .
  • Light Sensitivity: Store solutions in amber vials to avoid photodegradation of the bromothiophene moiety .
  • Serum Protein Interactions: Pre-incubate with bovine serum albumin (BSA) to assess nonspecific binding .

Basic: What are the recommended protocols for evaluating in vitro cytotoxicity?

Answer:

  • Cell Lines: Use human fibroblast (e.g., NIH/3T3) or hepatic (e.g., HepG2) cells for baseline toxicity screening .
  • Assay Type: MTT or resazurin assays at 24–72 hours exposure, with IC₅₀ calculated via nonlinear regression .
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control) .

Advanced: How to design SAR studies for this compound’s antiviral potential?

Answer:

  • Core Modifications: Synthesize analogues with varying substituents (e.g., Cl, CF₃) on the thiophene ring to probe hydrophobic interactions .
  • Side Chain Variation: Replace acetic acid with propionic acid or amide derivatives to modulate cell permeability .
  • Target Docking: Perform molecular docking with viral protease structures (e.g., SARS-CoV-2 Mᵖʳᵒ) to prioritize analogues .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
  • Detection Limits: Optimize HPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .
  • Degradation Products: Monitor for hydrazine byproducts via post-column derivatization with ninhydrin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.